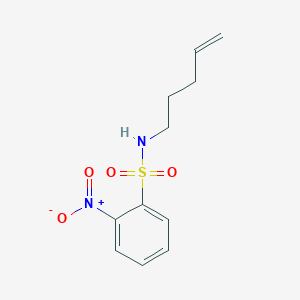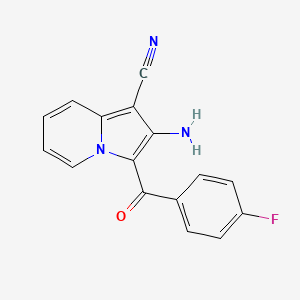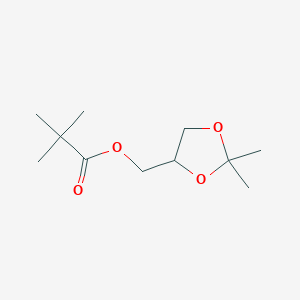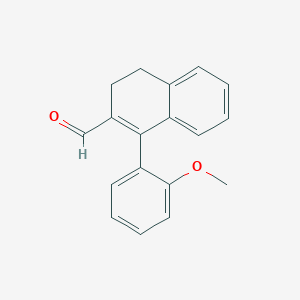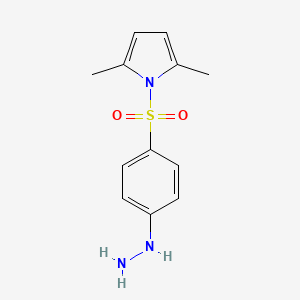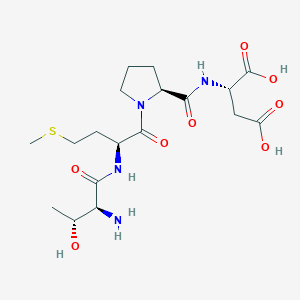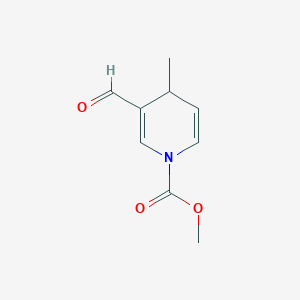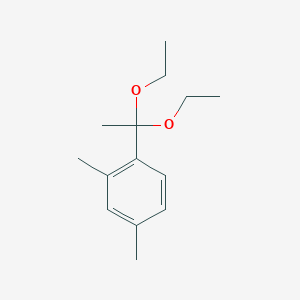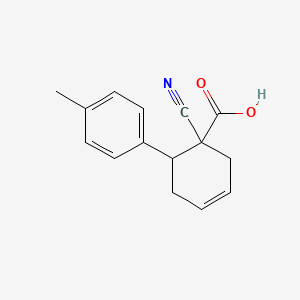
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, a cyano group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of novel optical and electronic materials.
Mécanisme D'action
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclohexene ring and carboxylic acid group also play roles in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Lacks the cyano and 4-methylphenyl groups, making it less complex.
4-Cyano-1-cyclohexene: Contains a cyano group but lacks the carboxylic acid and 4-methylphenyl groups.
Cyclohexanecarboxylic acid: Saturated version of the compound without the double bond in the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a cyano group, carboxylic acid, and 4-methylphenyl group in a single molecule provides a versatile platform for various chemical transformations and interactions.
Propriétés
Numéro CAS |
185459-32-9 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-cyano-6-(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)13-4-2-3-9-15(13,10-16)14(17)18/h2-3,5-8,13H,4,9H2,1H3,(H,17,18) |
Clé InChI |
IEQWEFDTNWUNLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC=CCC2(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


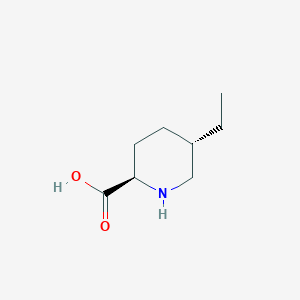

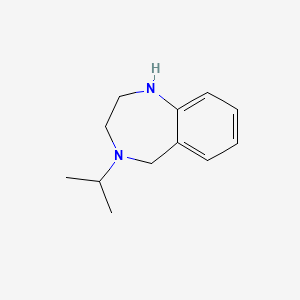
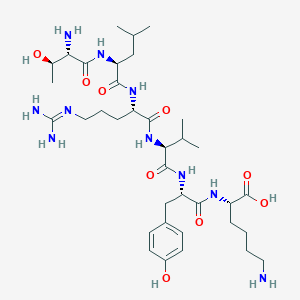
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
